molecular formula C21H20N2O2S B6452455 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline CAS No. 2640976-61-8

8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline

Cat. No. B6452455
CAS RN: 2640976-61-8
M. Wt: 364.5 g/mol
InChI Key: VUESASGYISAYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-azaspiro[3.3]heptane-derived amino acids, has been performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .

Scientific Research Applications

8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline has been studied for its potential to modulate a variety of biological processes, including cancer, autoimmune diseases, and inflammation. In cancer, this compound has been shown to inhibit the growth of a variety of tumor cells, including breast, prostate, and lung cancer cells. In autoimmune diseases, this compound has been demonstrated to reduce inflammation and improve symptoms. In inflammation, this compound has been demonstrated to reduce inflammation and improve symptoms.

Mechanism of Action

The mechanism of action of 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline is not fully understood. However, it is thought to act by modulating the activities of various enzymes and proteins involved in cellular signaling pathways. These include the transcription factors NF-κB, AP-1, and STAT3, which have been implicated in the regulation of inflammation and cancer. Additionally, this compound has been shown to interact with various G-protein-coupled receptors, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to modulate a variety of biochemical and physiological processes. It has been demonstrated to inhibit the growth of a variety of tumor cells, reduce inflammation, and improve symptoms of autoimmune diseases. Additionally, this compound has been shown to modulate the activities of various enzymes and proteins involved in cellular signaling pathways, as well as interact with various G-protein-coupled receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline in lab experiments include its ability to modulate a variety of biochemical and physiological processes, its relatively low cost, and its ease of synthesis. Its main limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

The future directions for 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline research include further investigation into its mechanism of action, its potential to treat a variety of diseases, and its ability to modulate various cellular signaling pathways. Additionally, further research is needed to explore the potential therapeutic applications of this compound and to develop more efficient and cost-effective synthesis methods. Additionally, further research into the safety and efficacy of this compound in humans is needed before it can be used in clinical trials.

Synthesis Methods

8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline can be synthesized via a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis involves the use of reagents and catalysts to form the desired product. Biocatalysis involves the use of enzymes to catalyze the reaction, while enzymatic synthesis involves the use of enzymes to catalyze the reaction in the presence of a suitable substrate.

properties

IUPAC Name

8-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-26(25,19-10-4-8-17-9-5-11-22-20(17)19)23-14-21(15-23)12-18(13-21)16-6-2-1-3-7-16/h1-11,18H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUESASGYISAYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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